molecular formula C31H31ClF3N3O8S B12604803 2-PyrrolidinecarboxaMide, 1-[5-chloro-2,3-dihydro-3-(2-Methoxy-5-Methylphenyl)-1-[[4-Methoxy-2-(trifluoroMethoxy)phenyl]sulfonyl]-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-diMethyl-,(2S,4R)-

2-PyrrolidinecarboxaMide, 1-[5-chloro-2,3-dihydro-3-(2-Methoxy-5-Methylphenyl)-1-[[4-Methoxy-2-(trifluoroMethoxy)phenyl]sulfonyl]-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-diMethyl-,(2S,4R)-

Cat. No.: B12604803
M. Wt: 698.1 g/mol
InChI Key: JVCLDONUEFXWIX-SKOIZEAASA-N
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Description

CID 59867865 is a chemical compound with a unique structure and properties that make it of interest in various scientific fields

Preparation Methods

The synthesis of CID 59867865 involves several steps, including condensation, cyclization, and Grignard reactions. The preparation method typically starts with the condensation of specific raw materials, followed by cyclization to form the core structure. The Grignard reaction is then employed to introduce additional functional groups, resulting in the final compound .

Chemical Reactions Analysis

CID 59867865 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 59867865 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it is studied for its potential effects on cellular processes and its role in signaling pathways. In medicine, it is being investigated for its therapeutic potential in treating certain diseases. Industrially, it is used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 59867865 involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

CID 59867865 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures or functional groups, such as CID 2244 (aspirin) and CID 5161 (salicylsalicylic acid). While these compounds may share some properties, CID 59867865 has distinct characteristics that make it suitable for specific applications .

Properties

Molecular Formula

C31H31ClF3N3O8S

Molecular Weight

698.1 g/mol

IUPAC Name

(2S,4R)-1-[5-chloro-3-(2-methoxy-5-methylphenyl)-1-[4-methoxy-2-(trifluoromethoxy)phenyl]sulfonyl-2-oxoindol-3-yl]-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide

InChI

InChI=1S/C31H31ClF3N3O8S/c1-17-6-10-25(45-5)22(12-17)30(37-16-19(39)14-24(37)28(40)36(2)3)21-13-18(32)7-9-23(21)38(29(30)41)47(42,43)27-11-8-20(44-4)15-26(27)46-31(33,34)35/h6-13,15,19,24,39H,14,16H2,1-5H3/t19-,24+,30?/m1/s1

InChI Key

JVCLDONUEFXWIX-SKOIZEAASA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)C2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC(F)(F)F)N5C[C@@H](C[C@H]5C(=O)N(C)C)O

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC(F)(F)F)N5CC(CC5C(=O)N(C)C)O

Origin of Product

United States

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